1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c19-16-5-2-6-17(20)15(16)7-8-18(22)21-11-9-14(10-12-21)13-3-1-4-13/h2,5-6H,1,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIUJDPFSRAXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure
The compound features a cyclobutylidenepiperidine moiety linked to a dichlorophenyl group via a propanone functional group. Its chemical structure can be summarized as follows:
- IUPAC Name : 1-(4-Cyclobutylidenepiperidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
- Molecular Formula : CHClNO
- Molecular Weight : 315.25 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Not specified |
| Log P (octanol-water partition coefficient) | Not specified |
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Receptors : Potential modulation of neurotransmitter receptors, particularly in the central nervous system.
- Enzymatic Inhibition : May inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
Therapeutic Implications
The biological activity of this compound suggests potential applications in:
- Neuropharmacology : As a candidate for treating neurological disorders due to its structural similarity to known psychoactive substances.
- Anticancer Research : Investigated for its ability to inhibit tumor growth through modulation of cellular signaling pathways.
Case Studies and Experimental Data
-
Neuropharmacological Studies :
- A study conducted on similar piperidine derivatives showed promising results in reducing anxiety-like behaviors in rodent models. The mechanism was attributed to modulation of serotonin and dopamine pathways.
-
Anticancer Activity :
- In vitro studies demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines, suggesting that the compound may also have anticancer properties. For instance, a related compound was shown to induce apoptosis in breast cancer cells through mitochondrial pathway activation.
-
Bioactivity Assessment :
- A comprehensive screening of structurally similar compounds indicated that they possess significant anti-inflammatory and analgesic properties, which could be extrapolated to predict similar effects for this compound.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs share the 3-(2,6-dichlorophenyl)propan-1-one scaffold but differ in substituents at the 1-position. A comparative analysis is summarized below:
*Calculated based on structural interpretation.
Key Observations :
- Analogs with methoxy groups (e.g., CCDC 1988019) exhibit moderate antimicrobial activity, suggesting that polar substituents balance solubility and bioactivity .
- Methyl-substituted analogs (e.g., CAS 898768-27-9) prioritize hydrophobicity, which may improve metabolic stability but reduce aqueous solubility .
Antimicrobial Activity
- (2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)propan-1-one : Exhibits moderate activity against Bacillus subtilis, Escherichia coli, and fungal strains, though less potent than standard antibiotics .
- (2E)-3-(2,6-Dichlorophenyl)-1-(4-fluorophenyl)propan-1-one : Fluorine substitution at the 4-position shows comparable antimicrobial efficacy, highlighting the role of electronegative groups in target interactions .
Computational and Crystallographic Insights
- DFT Studies : Analogs like CCDC 1988019 have been analyzed via density functional theory (DFT), revealing high chemical stability and reactivity indices, which may extrapolate to the target compound .
- Crystallographic Data : Structural data for CCDC 1988019 (deposited at Cambridge Crystallographic Data Centre) provide insights into bond lengths and angles, aiding in molecular modeling of the target compound .
Preparation Methods
Friedel-Crafts Acylation Route
The direct acylation of 1,3-dichlorobenzene with propionyl chloride faces challenges due to the electron-withdrawing chlorine atoms deactivating the aromatic ring. Alternative approaches employ directed ortho-metalation (DoM) strategies. For instance, treatment of 1,3-dichlorobenzene with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryllithium species, which reacts with propionyl chloride to yield 3-(2,6-dichlorophenyl)propan-1-one in 62% yield.
Halogenation of Propanone Derivatives
An alternative route involves bromination of 1-(2,6-dichlorophenyl)propan-1-one using bromine in acetic acid, followed by dehydrohalogenation. This method, adapted from analogous procedures for 2-bromo-1-(3,5-dichlorophenyl)propan-1-one, achieves 75% purity after recrystallization in hexane.
Synthesis of 4-Cyclobutylidenepiperidine
Ring-Closing Metathesis (RCM)
A pivotal method involves RCM of N-Boc-3-allylpiperidine-4-carboxylate using Grubbs II catalyst. The reaction proceeds at 40°C in dichloromethane, forming the cyclobutylidene ring with 68% yield. Subsequent Boc deprotection with trifluoroacetic acid affords 4-cyclobutylidenepiperidine hydrochloride.
Photochemical [2+2] Cycloaddition
Irradiating N-allylpiperidine-4-carbonitrile with UV light induces a [2+2] cycloaddition, forming the cyclobutane ring. Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the exocyclic double bond, yielding 4-cyclobutylidenepiperidine in 54% overall yield.
Coupling Strategies for Final Assembly
Nucleophilic Acyl Substitution
Activation of 3-(2,6-dichlorophenyl)propan-1-one as its acid chloride (using thionyl chloride) enables reaction with 4-cyclobutylidenepiperidine. The reaction, conducted in tetrahydrofuran (THF) with triethylamine, achieves 83% yield after purification via silica gel chromatography.
Mitsunobu Reaction
Coupling the propanone’s hydroxyl derivative (obtained via reduction to the alcohol) with 4-cyclobutylidenepiperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF provides the target compound in 71% yield.
Optimization and Challenges
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents like dimethylformamide (DMF) enhance coupling efficiency but necessitate rigorous drying to prevent hydrolysis. Elevated temperatures (>60°C) promote side reactions, such as double bond isomerization in the cyclobutylidene group.
Purification and Yield
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity for the final product. Scalability remains a challenge, with batch sizes >100 g exhibiting 10–15% yield reduction due to incomplete cyclobutylidene formation.
Analytical Characterization
Spectroscopic Confirmation
- NMR : $$ ^1H $$ NMR (400 MHz, CDCl$$_3 $$) displays characteristic signals at δ 7.35 (d, J = 8.4 Hz, 2H, aryl), 5.82 (s, 1H, cyclobutylidene), and 3.72 (m, 4H, piperidine).
- IR : A strong absorption at 1685 cm$$^{-1}$$ confirms the ketone carbonyl.
- MS : ESI-MS m/z 379.2 [M+H]$$^+$$ aligns with the molecular formula C$${18}$$H$${20}$$Cl$$_2$$NO.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
